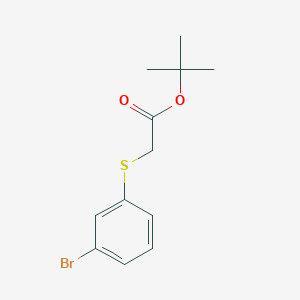
Tert-butyl2-(3-bromophenylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H13BrS It is a derivative of phenyl sulfide, where the phenyl group is substituted with a bromine atom at the third position and a tert-butyl ester group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate typically involves the reaction of 3-bromophenyl thiol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products like 2-[(3-azidophenyl)sulfanyl]acetate, 2-[(3-thiocyanatophenyl)sulfanyl]acetate, or 2-[(3-methoxyphenyl)sulfanyl]acetate.
Oxidation: Products like tert-butyl 2-[(3-bromophenyl)sulfinyl]acetate or tert-butyl 2-[(3-bromophenyl)sulfonyl]acetate.
Reduction: Products like tert-butyl 2-[(3-bromophenyl)sulfanyl]ethanol.
Applications De Recherche Scientifique
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 2-[(4-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(2-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(3-chlorophenyl)sulfanyl]acetate
Uniqueness
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The tert-butyl ester group also imparts steric hindrance, affecting the compound’s overall stability and solubility.
Propriétés
Formule moléculaire |
C12H15BrO2S |
|---|---|
Poids moléculaire |
303.22 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
PXSCOUPRWJCQQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CSC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















